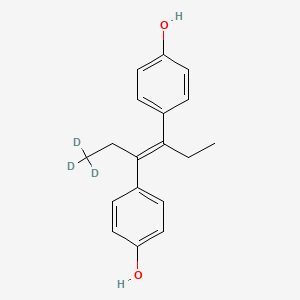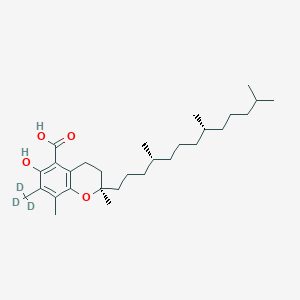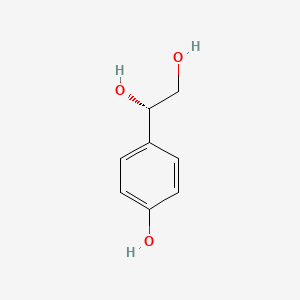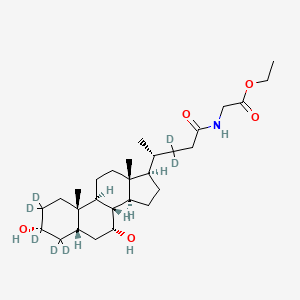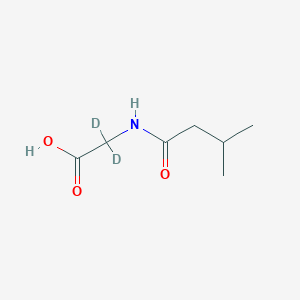
N-(3-Methylbutyryl)glycine-2,2-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isovaleroylglycine-d2 is a deuterium-labeled derivative of N-Isovaleroylglycine. This compound is an acyl glycine, which means it consists of an acyl group attached to the nitrogen atom of glycine. N-Isovaleroylglycine-d2 is primarily used as a biomarker for the predisposition to weight gain and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isovaleroylglycine can be synthesized by reacting isovaleryl chloride with glycine. The reaction typically involves the following steps :
Reactants: Isovaleryl chloride and glycine.
Reaction Conditions: The reaction is carried out in an aqueous medium, and the mixture is neutralized upon completion.
Product Isolation: The product is isolated and purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods
This process ensures that the final product is labeled with deuterium, making it suitable for use in scientific research .
Chemical Reactions Analysis
Types of Reactions
N-Isovaleroylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acyl group to an alcohol.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Isovaleroylglycine-d2 has several scientific research applications, including:
Biomarker for Obesity: It is used as a biomarker to study the predisposition to weight gain and obesity.
Diagnostic Tool: The compound is used in diagnosing organic acidemias and mitochondrial fatty acid β-oxidation defects.
Metabolic Studies: It is employed in metabolic studies to understand the catabolism of leucine and related metabolic pathways.
Pharmaceutical Research: The compound is used in pharmaceutical research to study its effects on various biological systems.
Mechanism of Action
N-Isovaleroylglycine-d2 exerts its effects through the following mechanisms:
Molecular Targets: The compound targets enzymes involved in the metabolism of leucine, such as isovaleryl coenzyme A dehydrogenase.
Pathways Involved: It is involved in the catabolism of leucine, leading to the production of acyl glycines through the action of glycine N-acyltransferase.
Biomarker Role: As a biomarker, it helps in identifying metabolic disorders and predispositions to certain conditions like obesity.
Comparison with Similar Compounds
Similar Compounds
N-Isovalerylglycine: The non-deuterated form of N-Isovaleroylglycine.
Isovaleroylglycine: Another acyl glycine used as a diagnostic tool for organic acidemias.
Uniqueness
N-Isovaleroylglycine-d2 is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 |
InChI Key |
ZRQXMKMBBMNNQC-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


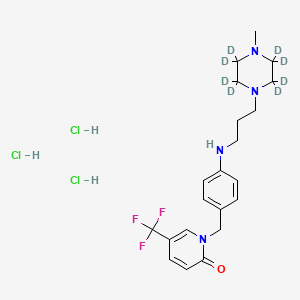
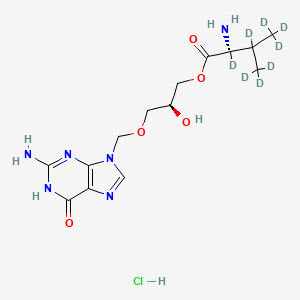

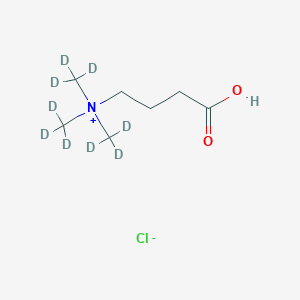

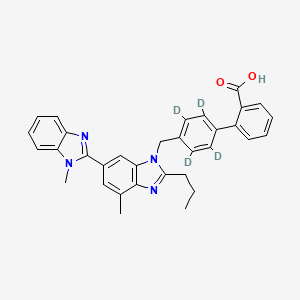

![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)

